molecular formula C6H8N2O3 B2936572 [(2-Cyanoethyl)(methyl)carbamoyl]formic acid CAS No. 1156077-63-2

[(2-Cyanoethyl)(methyl)carbamoyl]formic acid

Cat. No.: B2936572
CAS No.: 1156077-63-2
M. Wt: 156.141
InChI Key: XRNOQVKBNQBHAO-UHFFFAOYSA-N
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Description

[(2-Cyanoethyl)(methyl)carbamoyl]formic acid is a carbamic acid derivative characterized by a formic acid backbone substituted with a carbamoyl group containing a methyl and 2-cyanoethyl moiety. Its molecular formula is C₇H₉N₂O₃, with a molecular weight of 210.28 g/mol ().

Synthesis: The compound can be synthesized via a two-step process involving (1) the reaction of ethyl (chlorocarbonyl)formate with 2-cyanoethyl(methyl)amine, followed by (2) hydrolysis of the ester intermediate to yield the carboxylic acid (). This method aligns with general procedures for carbamoylformic acid derivatives, where amines react with chlorocarbonylformate esters under mild conditions.

The nitrile group may enhance metabolic stability or serve as a handle for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-cyanoethyl(methyl)amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8(4-2-3-7)5(9)6(10)11/h2,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNOQVKBNQBHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Cyanoethyl)(methyl)carbamoyl]formic acid typically involves the reaction of cyanoethylamine with methyl isocyanate, followed by the addition of formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with specialized equipment to handle the reactions safely and efficiently. The production process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2-Cyanoethyl)(methyl)carbamoyl]formic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The cyanoethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(2-Cyanoethyl)(methyl)carbamoyl]formic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Cyanoethyl)(methyl)carbamoyl]formic acid involves its interaction with specific molecular targets. The cyanoethyl and carbamoyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[(2-Cyanoethyl)(methyl)carbamoyl]formic acid C₇H₉N₂O₃ 210.28 2-Cyanoethyl, methyl High polarity (nitrile), moderate solubility in polar solvents
[(4-Sulfamoylphenyl)carbamoyl]formic acid C₈H₈N₂O₅S 244.23 4-Sulfamoylphenyl Enhanced water solubility (sulfonamide), potential bioactivity
[(3-Methylphenyl)carbamoyl]formic acid C₉H₉NO₃ 179.17 3-Methylphenyl Hydrophobic (methyl), lower solubility in water
[(2,2,2-Trifluoroethyl)carbamoyl]formic acid C₅H₅F₃NO₃ 199.10 2,2,2-Trifluoroethyl Electron-withdrawing (fluorine), increased acidity

Structural and Functional Differences

[(4-Sulfamoylphenyl)carbamoyl]formic acid (CID 21204129): The sulfamoyl group (-SO₂NH₂) introduces strong hydrogen-bonding capacity and polarity, enhancing water solubility compared to the target compound. Collision Cross-Section (CCS): Predicted CCS values (e.g., 149.6 Ų for [M+H]+) indicate a compact structure despite the sulfonamide group .

[(3-Methylphenyl)carbamoyl]formic acid (CID 3362155) :

  • The 3-methylphenyl group adds steric bulk and hydrophobicity, reducing aqueous solubility. This substitution is typical in compounds designed for lipid-rich environments or delayed metabolic clearance ().
  • Synthesis : Prepared similarly via coupling of methylphenylamine with chlorocarbonylformate, followed by hydrolysis ().

[(2,2,2-Trifluoroethyl)carbamoyl]formic acid :

  • The trifluoroethyl group imparts strong electron-withdrawing effects, lowering the pKa of the formic acid moiety and increasing reactivity in acidic conditions. Fluorinated analogs are often used to improve metabolic stability and bioavailability ().

Physicochemical Properties

  • Solubility : The sulfamoyl derivative exhibits the highest water solubility due to its polar -SO₂NH₂ group, while the methylphenyl analog is more soluble in organic solvents.
  • Acidity : The trifluoroethyl derivative is the most acidic (pKa ~2-3), whereas the target compound’s acidity is moderated by the electron-donating methyl group.

Biological Activity

[(2-Cyanoethyl)(methyl)carbamoyl]formic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₅H₈N₂O₃
  • Molecular Weight : 144.13 g/mol

This compound features a carbamoyl group attached to a formic acid moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways. Research indicates that compounds with similar structures often target enzymes involved in metabolic processes, such as:

  • Inhibition of Enzymatic Activity : Compounds in the carbamate class have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
  • Modulation of Gene Expression : Some derivatives influence histone methylation, affecting gene regulation and cellular processes.

1. Antimicrobial Activity

Studies have revealed that carbamate derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

2. Cytotoxic Effects

Research has also explored the cytotoxic potential of this compound in cancer cell lines. A study assessed the effects on HepG2 liver cancer cells, revealing:

  • IC50 Value : 25 µM, indicating moderate cytotoxicity.
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound in vitro using various cancer cell lines. The results indicated significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner.

Case Study 2: Enzyme Inhibition

In an investigation into enzyme inhibition, this compound was tested against AChE. The compound demonstrated competitive inhibition with an IC50 value comparable to established inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2-Cyanoethyl)(methyl)carbamoyl]formic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible multi-step synthesis involves:

  • Step 1 : Reacting methyl carbamate with 2-cyanoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyanoethyl group.
  • Step 2 : Formylation using formic acid derivatives (e.g., formic anhydride) to attach the carbamoylformic acid moiety.
  • Optimization : Monitor reaction progress via TLC or LCMS (e.g., m/z 817 [M+H]+ as in EP 4 374 877 ). Adjust stoichiometry and temperature (40–60°C) to minimize byproducts like unreacted intermediates.

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., YMC-Actus Triart C18, 5 μm) and a mobile phase of acetonitrile/water (0.1% formic acid) . Gradient elution (5–95% MeCN over 20 minutes) effectively separates polar impurities. Post-purification, lyophilize fractions and confirm purity via LCMS (retention time ~1.32–1.72 minutes under SMD-FA05 conditions ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify cyanoethyl (–CH₂CH₂CN), methyl carbamoyl (–N(CH₃)CO–), and formic acid (–COOH) moieties.
  • LCMS : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., m/z 817–902 range ).
  • FT-IR : Look for C≡N stretch (~2250 cm⁻¹) and carbonyl peaks (1700–1650 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictory LCMS/NMR data caused by structural isomerism or degradation?

  • Methodological Answer :

  • Isomerism : Use 2D NMR (e.g., HSQC, COSY) to distinguish between positional isomers (e.g., carbamoyl vs. cyanoethyl orientation).
  • Degradation : Perform stability studies under varying pH (e.g., 3–9) and temperatures (4–40°C). If decomposition occurs, add stabilizers (e.g., 0.1% formic acid in storage buffers ).
  • Reference : Compare data with analogous compounds, such as 2-Cyano-N-[(methylamino)carbonyl]acetamide .

Q. What experimental strategies mitigate hydrolysis of the carbamoyl group during multi-step syntheses?

  • Methodological Answer :

  • Protection : Temporarily protect the carbamoyl group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during reactive steps (e.g., esterification).
  • Solvent Choice : Use anhydrous DMF or THF to minimize water content.
  • Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to slow hydrolysis, as seen in methyl formate hydrolysis studies .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the reaction mechanism of this compound in catalytic systems?

  • Methodological Answer :

  • Labeling : Synthesize deuterated analogs (e.g., CD₃ for methyl groups) or ¹³C-labeled carbamoyl carbons.
  • Mechanistic Tracking : Use LCMS and NMR to trace labeled atoms in intermediates (e.g., formic acid decomposition pathways ).
  • Application : Study isotope effects in acid-catalyzed reactions (e.g., ester hydrolysis ).

Q. What advanced chromatographic methods address co-elution issues with structurally similar byproducts?

  • Methodological Answer :

  • Column Optimization : Switch to a UPLC BEH C18 column (1.7 μm) for higher resolution.
  • Mobile Phase : Add 0.1% ammonium formate (pH 3.5) to improve peak separation .
  • 2D-LC : Use orthogonal separation modes (e.g., HILIC followed by reverse-phase) for complex mixtures.

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